3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzimidazole and benzotriazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:
Formation of Benzimidazole Derivative: The benzimidazole nucleus can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Piperidine Substitution: The benzimidazole derivative is then reacted with piperidine under suitable conditions to introduce the piperidin-1-yl group.
Formation of Benzotriazinone Moiety: The final step involves the formation of the benzotriazinone ring, which can be achieved through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its benzimidazole moiety is known for its biological activity, including antiviral, antitumor, and antimicrobial properties .
Medicine
The compound is investigated for its potential therapeutic applications. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The piperidine and benzotriazinone groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Shares the benzimidazole core but lacks the piperidine and benzotriazinone groups.
Bilastine: Contains a benzimidazole moiety and is used as an antihistamine.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another benzimidazole derivative with different substituents.
Uniqueness
The uniqueness of 3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one lies in its combination of the benzimidazole, piperidine, and benzotriazinone moieties. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H22N6O2 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C22H22N6O2/c29-20(11-14-28-22(30)16-5-1-2-6-17(16)25-26-28)27-12-9-15(10-13-27)21-23-18-7-3-4-8-19(18)24-21/h1-8,15H,9-14H2,(H,23,24) |
InChI Key |
YRLACEKPMIVRGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCN4C(=O)C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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